1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by the presence of five pivaloyl groups attached to the mannopyranose ring. It is primarily used in various chemical and biochemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose typically involves the esterification of beta-D-mannopyranose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The reaction mixture is usually purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-mannopyranose and pivalic acid.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Acyl chlorides or other acylating agents in the presence of a base.
Major Products:
Hydrolysis: Beta-D-mannopyranose and pivalic acid.
Substitution: Derivatives of beta-D-mannopyranose with different acyl groups.
Scientific Research Applications
1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in carbohydrate chemistry.
Biology: In the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Potential use in drug delivery systems due to its ability to modify the solubility and stability of drugs.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose primarily involves its role as a protecting group. The pivaloyl groups protect the hydroxyl functionalities of the mannopyranose ring, preventing unwanted reactions during synthetic processes. This allows for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
1,2,3,4,6-Penta-O-acetyl-beta-D-mannopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.
1,2,3,4,6-Penta-O-pivaloyl-alpha-D-glucopyranose: Similar structure but with a glucose backbone instead of mannose
Uniqueness: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is unique due to the presence of pivaloyl groups, which provide greater steric hindrance and stability compared to acetyl groups. This makes it particularly useful in protecting hydroxyl groups during complex synthetic processes .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-MJCUULBUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.